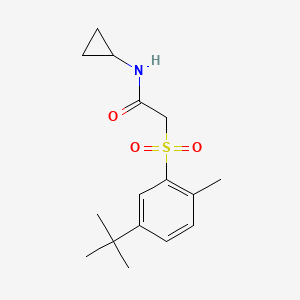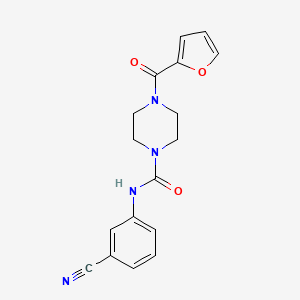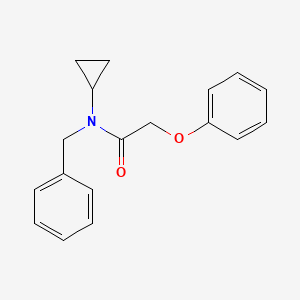
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of sulfonylureas and has been studied extensively for its ability to activate soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in various physiological processes.
Mecanismo De Acción
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the activation of downstream signaling pathways that result in vasodilation, inhibition of platelet aggregation, and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, leading to vasodilation and inhibition of platelet aggregation. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 is its ability to selectively activate sGC, making it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of this compound 41-2272 is its relatively low potency, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272. One area of interest is the development of more potent analogs of this compound 41-2272 that can be used in a wider range of experimental settings. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound 41-2272 in various disease conditions. Finally, the role of sGC in various physiological processes is still not fully understood, and further research is needed to elucidate this role.
Métodos De Síntesis
The synthesis of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 involves the reaction between 5-tert-butyl-2-methylphenol and cyclopropylamine to form the corresponding amine. This amine is then reacted with sulfonyl chloride to yield this compound 41-2272.
Aplicaciones Científicas De Investigación
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have vasodilatory effects on the cardiovascular system, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, this compound 41-2272 has been studied for its potential application in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-11-5-6-12(16(2,3)4)9-14(11)21(19,20)10-15(18)17-13-7-8-13/h5-6,9,13H,7-8,10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQXBNZCDKERIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)
![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)